Zheda-Phos
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Overview
Description
Zheda-Phos is a newly developed, readily available, and air-stable monophosphine ligand. It has gained significant attention in the field of organic synthesis due to its effectiveness in palladium-catalyzed reactions, particularly the monoarylation of acetone with aryl chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zheda-Phos involves a ligand-free copper-catalyzed amination followed by nucleophilic substitution. The synthetic route is designed to incorporate steric prominence on the carbazole moiety, which enhances its reactivity and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using palladium catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Zheda-Phos primarily undergoes palladium-catalyzed monoarylation reactions. It is highly effective in the α-monoarylation of acetone with aryl chlorides . The reaction rate is of first-order dependence with the aryl chloride .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl chlorides, and acetone. The reactions are typically conducted under mild conditions with high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound are monoarylated acetone derivatives. These products are valuable intermediates in the synthesis of various organic compounds .
Scientific Research Applications
Zheda-Phos has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Zheda-Phos involves its role as a ligand in palladium-catalyzed reactions. It facilitates the formation of palladium complexes that undergo oxidative addition, transmetallation, and reductive elimination steps. These steps are crucial for the successful monoarylation of acetone with aryl chlorides .
Comparison with Similar Compounds
Similar Compounds
Gorlos-Phos: Another monophosphine ligand used in palladium-catalyzed reactions.
LB-Phos: Known for its effectiveness in activating carbon-chlorine bonds.
Uniqueness of Zheda-Phos
This compound stands out due to its high stability, availability, and effectiveness in specific palladium-catalyzed reactions. Its unique steric and electronic properties make it a valuable ligand in organic synthesis .
Properties
IUPAC Name |
2-dicyclohexylphosphanyl-3-methoxy-N-methyl-N-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQZJEABZKJTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398565-95-1 |
Source
|
Record name | [2-Dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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